

Application Note: High-Throughput SSR Genotyping Using Fluorescently Labeled Primers

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Compound of Interest

Compound Name: *Rtspssr*

Cat. No.: *B15138287*

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Introduction

Simple Sequence Repeats (SSRs), or microsatellites, are highly polymorphic and abundant genetic markers widely used in various fields, including genetic diversity studies, population structure analysis, gene mapping, and marker-assisted breeding.[1][2][3] Genotyping of these markers has been significantly enhanced by the use of fluorescently labeled primers coupled with capillary electrophoresis, a method that offers high resolution, accuracy, and the potential for high-throughput analysis.[4][5] This application note provides a detailed overview and protocols for genotyping with fluorescently labeled SSR primers, aimed at researchers, scientists, and drug development professionals.

The core principle of this technique involves the PCR amplification of SSR loci using primers that are fluorescently tagged.[1] The resulting amplicons, differing in length due to the variable number of repeat units, are then separated by size with single-base resolution using capillary electrophoresis.[5] An automated DNA analyzer detects the fluorescence, generating an electropherogram where peaks represent the different alleles.[6] This method allows for the multiplexing of several SSR markers in a single reaction by using different fluorescent dyes and designing primers to produce amplicons with non-overlapping size ranges.[4][7]

Materials and Methods

Successful SSR genotyping with fluorescently labeled primers requires careful attention to several key steps, from DNA extraction to data analysis.

DNA Extraction

High-quality genomic DNA is crucial for reliable PCR amplification. Various methods, such as CTAB-based protocols or commercial kits, can be used to extract DNA from the target organism.[1] The purity and concentration of the extracted DNA should be assessed using spectrophotometry and agarose gel electrophoresis.

Primer Design and Fluorescent Labeling

Primer pairs are designed to flank the SSR region of interest. The forward primer is typically labeled at the 5' end with a fluorescent dye.[8] Several fluorescent dyes are commercially available, each with a distinct emission spectrum, enabling multiplexing.

A cost-effective alternative to labeling each forward primer is the M13-tailed primer approach. In this method, a universal M13 sequencing primer sequence is added to the 5' end of the locus-specific forward primer. A separate, fluorescently labeled M13 primer is then used in the PCR reaction.[4][9]

Table 1: Common Fluorescent Dyes for SSR Genotyping

Fluorescent Dye	Excitation Max (nm)	Emission Max (nm)	Common Application
6-FAM™	495	520	Blue channel
HEX™	535	556	Green/Yellow channel
NED™	546	575	Yellow/Orange channel
PET®	559	591	Red channel
VIC®	532	551	Green channel
LIZ®	647	668	Orange/Red (Size Standard)

Multiplex PCR Amplification

Multiplex PCR allows for the simultaneous amplification of multiple SSR loci in a single reaction, significantly increasing throughput and reducing costs.[4] Optimization of multiplex PCR involves careful primer design to ensure compatibility and the use of an appropriate PCR master mix.

Capillary Electrophoresis

Following PCR, the fluorescently labeled amplicons are separated by size using an automated capillary electrophoresis system, such as the ABI 3730xl DNA Analyzer.[7][9] The amplified fragments are injected into a capillary filled with a polymer matrix. An electric field is applied, causing the negatively charged DNA fragments to migrate towards the anode, with smaller fragments moving faster than larger ones. A laser excites the fluorescent dyes, and a detector records the emitted light, generating an electropherogram.

Data Analysis

The raw data from the capillary electrophoresis run is analyzed using specialized software like GeneMapper® or Geneious.[6][7] The analysis workflow typically involves the following steps:

- **Size Calling:** The software identifies the size of each fragment by comparing its migration time to that of an internal size standard (e.g., LIZ® 500).
- **Allele Scoring:** Peaks corresponding to the amplified alleles are identified. For diploid organisms, one or two peaks are expected per locus, representing homozygous or heterozygous genotypes, respectively.
- **Binning:** To ensure consistent allele calling across different runs and samples, a binning strategy is often employed. Alleles of similar sizes are grouped into discrete "bins," each representing a specific allele.[7]

Experimental Protocols

Protocol 1: Multiplex PCR with Fluorescently Labeled Primers

This protocol is a general guideline and may require optimization for specific primer sets and DNA templates.

1. PCR Reaction Setup:

Component	Volume (µL) for 12.5 µL reaction	Final Concentration
2x PCR Master Mix	6.25	1x
Primer Mix (Forward & Reverse)	1.25	0.2 µM each
Template DNA (10 ng/µL)	1.0	~10 ng
Nuclease-free water	4.0	-
Total Volume	12.5	

2. Thermal Cycling Conditions:

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 min	1
Denaturation	95	30 sec	30-35
Annealing	55-60	90 sec	
Extension	72	20 sec	
Final Extension	60	30 min	1
Hold	4	∞	

Note: The annealing temperature and cycle numbers may need to be optimized.

Protocol 2: Capillary Electrophoresis Preparation

1. Sample Preparation:

- Dilute the PCR product (e.g., 1:10) with nuclease-free water.
- Prepare a loading mix containing Hi-Di™ Formamide and a size standard (e.g., GeneScan™ 500 LIZ® dye Size Standard). A common ratio is 9.8 µL of formamide to 0.2 µL of size standard per sample.
- Add 1 µL of the diluted PCR product to 10 µL of the loading mix.

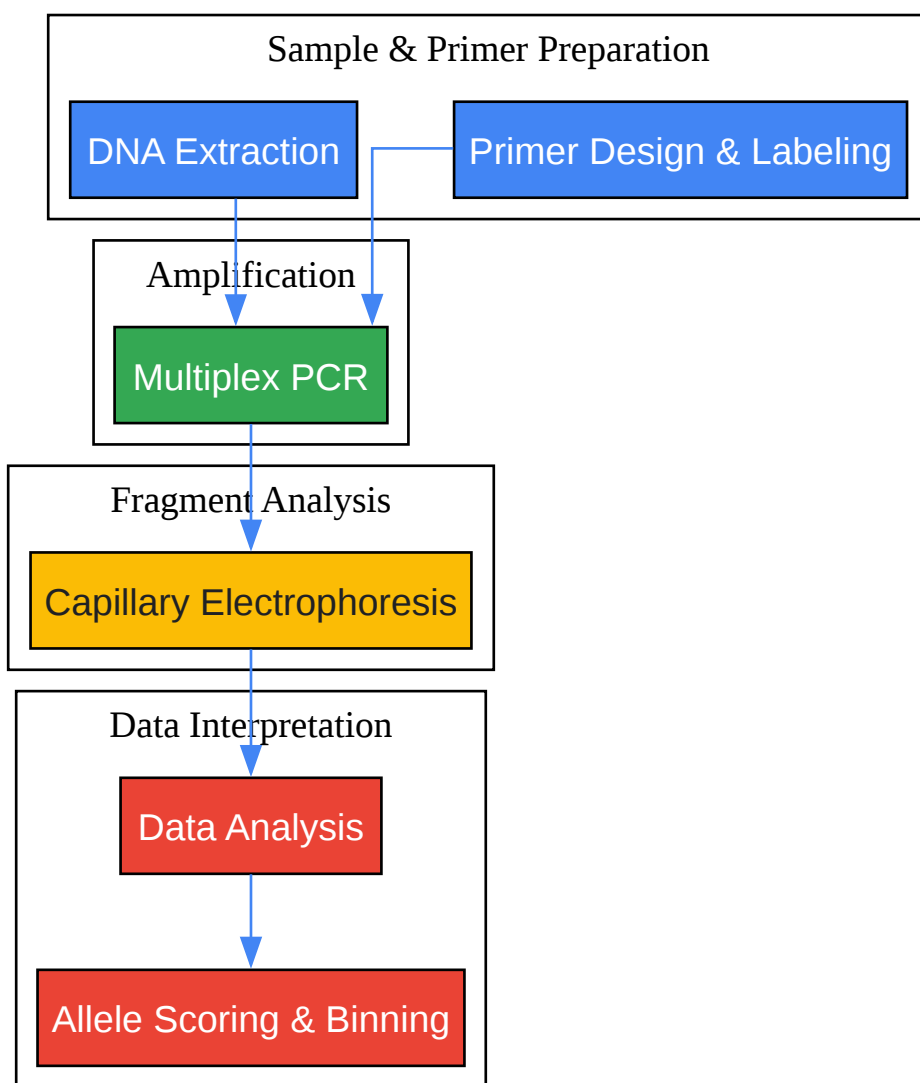
2. Denaturation:

- Denature the samples at 95°C for 5 minutes.
- Immediately place the samples on ice for at least 2 minutes before loading onto the capillary electrophoresis instrument.

3. Capillary Electrophoresis:

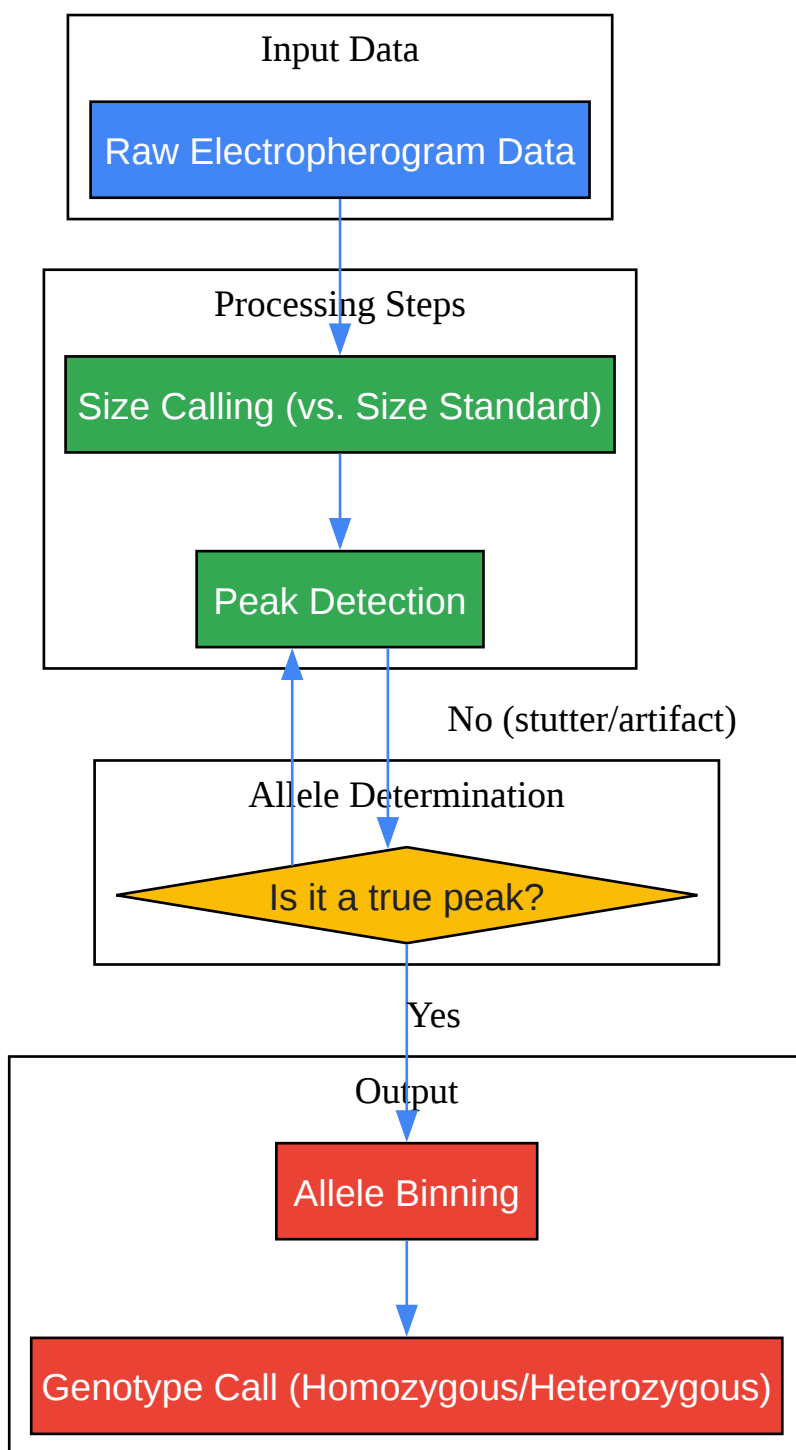
- Follow the manufacturer's instructions for setting up and running the capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).^[7]

Visualizations



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Caption: Experimental workflow for SSR genotyping with fluorescently labeled primers.



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Caption: Logical flow for allele scoring and binning from raw data.

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